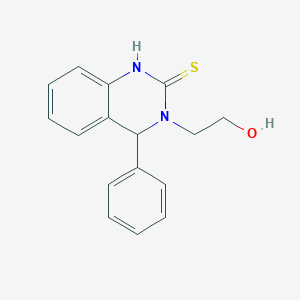
Ethyl 4-methoxy-6-methyl-2-oxo-2H-pyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-methoxy-6-methyl-2-oxo-2H-pyran-3-carboxylate is a chemical compound belonging to the pyranone family. Pyranones are cyclic chemical compounds that contain an unsaturated six-membered ring with one ring oxygen atom and an oxo substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-methoxy-6-methyl-2-oxo-2H-pyran-3-carboxylate can be achieved through several methods. One common approach involves the multicomponent reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction conditions typically involve heating the mixture in a suitable solvent, such as ethanol, under reflux conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-methoxy-6-methyl-2-oxo-2H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyranone derivatives.
Applications De Recherche Scientifique
Ethyl 4-methoxy-6-methyl-2-oxo-2H-pyran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to investigate the reactivity of pyranone derivatives.
Biology: The compound is studied for its potential cytotoxic profiles against human normal and tumor cells.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the development of new materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of Ethyl 4-methoxy-6-methyl-2-oxo-2H-pyran-3-carboxylate involves its interaction with cellular components. It activates caspases-3, -8, and -9 weakly in HL-60 cells, indicating its potential role in inducing apoptosis . The compound may also interact with other molecular targets and pathways, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
- Methyl 4-methyl-2-oxo-2H-pyran-6-carboxylate : Similar structure but with a methyl ester group instead of an ethyl ester group.
- Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy : Contains additional functional groups, making it more complex.
Uniqueness: Ethyl 4-methoxy-6-methyl-2-oxo-2H-pyran-3-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its methoxy and ethyl ester groups make it a versatile compound for various chemical transformations and applications.
Propriétés
Numéro CAS |
64507-47-7 |
|---|---|
Formule moléculaire |
C10H12O5 |
Poids moléculaire |
212.20 g/mol |
Nom IUPAC |
ethyl 4-methoxy-6-methyl-2-oxopyran-3-carboxylate |
InChI |
InChI=1S/C10H12O5/c1-4-14-9(11)8-7(13-3)5-6(2)15-10(8)12/h5H,4H2,1-3H3 |
Clé InChI |
HGTVSHUJOASHSS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=C(OC1=O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


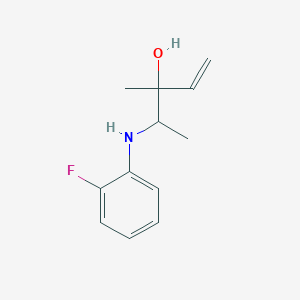

![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]-](/img/structure/B14480814.png)

oxophosphanium](/img/structure/B14480820.png)

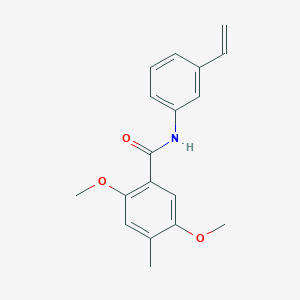
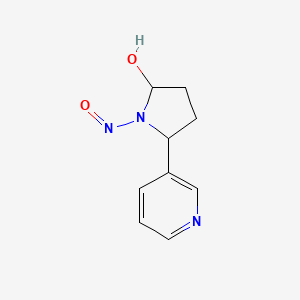
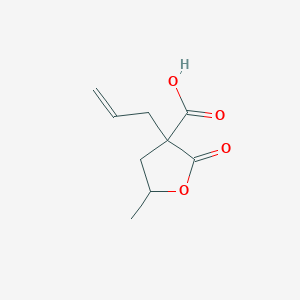
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pyridine-4-carboxylate](/img/structure/B14480840.png)
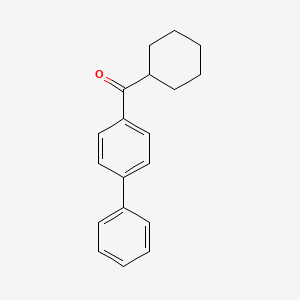
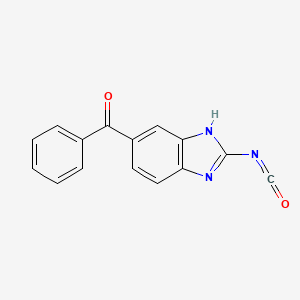
![2,2'-[1,2-Phenylenebis(carbonyloxy)]di(prop-2-enoic acid)](/img/structure/B14480863.png)
